molecular formula C10H9FO2 B8725640 4-(Allyloxy)-2-fluorobenzaldehyde

4-(Allyloxy)-2-fluorobenzaldehyde

Cat. No.: B8725640
M. Wt: 180.17 g/mol
InChI Key: OHOOUKJKTSTUIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Allyloxy)-2-fluorobenzaldehyde is a useful research compound. Its molecular formula is C10H9FO2 and its molecular weight is 180.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

2-fluoro-4-prop-2-enoxybenzaldehyde

InChI

InChI=1S/C10H9FO2/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h2-4,6-7H,1,5H2

InChI Key

OHOOUKJKTSTUIE-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=C(C=C1)C=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product from Example 53A (6.42 g, 36.5 mmoles) in anhydrous THF (50 mL) was treated with diisobutylaluminum hydride (DIBAL) (37.0 mL, 37.0 mmoles, 1.0M in hexanes) dropwise at −78° C. After 30 minutes, an additional portion of DIBAL (37.0 mL) was added dropwise. After an additional 30 minutes, the acetone/dry ice bath was removed, and the reaction mixture was warmed to 0° C. After an additional 30 minutes, the reaction was carefully quenched with saturated NH4Cl. The mixture was diluted with diethyl ether (200 mL) and saturated sodium potassium tartrate (250 mL) and stirred vigorously for 2.0 hours. The two phases were separated, and the organic phase was washed with brine, dried (Na2SO4), filtered, and the filtrate concentrated under reduced pressure to provide the title compound with no further purification. MS (DCI) m/z 181 (M+H)+.
Quantity
6.42 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step Two

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